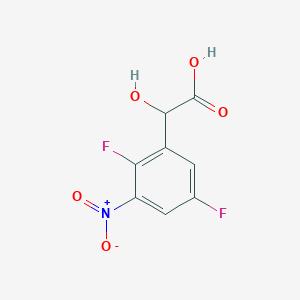

2,5-Difluoro-3-nitromandelic acid

Description

Significance of α-Hydroxy Carboxylic Acids in Organic Synthesis

Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This structural feature makes them valuable precursors and intermediates in a wide array of organic syntheses. wikipedia.org AHAs like glycolic acid, lactic acid, and mandelic acid are utilized in the industrial-scale preparation of various compounds, including the synthesis of aldehydes through oxidative cleavage. wikipedia.org Furthermore, they are fundamental in the production of biodegradable polymers, such as polylactic acid (PLA) and poly(glycolic acid) (PGA), which have applications in medical implants and drug delivery systems. wikipedia.org The synthesis of AHAs can be achieved through several routes, including the hydrolysis of α-halocarboxylic acids or the addition of hydrogen cyanide to aldehydes and ketones, followed by hydrolysis of the cyanohydrin intermediate. wikipedia.org Their prevalence in natural products and biologically active compounds underscores their importance in synthetic chemistry. chemrevlett.com

Role of Fluorine Substitution in Aromatic Systems within Medicinal and Synthetic Chemistry

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, is a widely employed strategy in medicinal and synthetic chemistry. tandfonline.comnih.gov The unique properties of fluorine, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow for its substitution for hydrogen without causing significant steric hindrance while profoundly altering the molecule's electronic properties. tandfonline.com This modification can lead to enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, which in turn affects a drug's absorption and biodistribution. tandfonline.comnih.govresearchgate.net Consequently, over 30% of commercially available agrochemicals and 20% of top-selling pharmaceuticals contain at least one fluorine atom. researchgate.net In synthetic chemistry, fluoroarenes serve as versatile building blocks, especially in nucleophilic aromatic substitution (SNAr) reactions, where fluorine can act as an excellent leaving group. lboro.ac.uk

Impact of Nitro Groups on Aromatic Reactivity and Electronic Structure

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity and electronic structure of an aromatic ring. vaia.comquora.com Through a combination of strong inductive and resonance effects, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. vaia.comyoutube.com This deactivation is not uniform across the ring; the electron density is most significantly reduced at the ortho and para positions, thereby directing incoming electrophiles to the meta position. vaia.comnumberanalytics.com Conversely, the presence of a nitro group, particularly at the ortho or para position to a leaving group, facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.commsu.edu This dual reactivity makes aromatic nitro compounds crucial intermediates in the synthesis of a wide range of functionalized aromatic compounds, including dyes and pharmaceuticals. numberanalytics.com

Overview of Mandelic Acid Derivatives as Synthetic Precursors and Chiral Building Blocks

Mandelic acid and its derivatives are highly valued as chiral building blocks in organic synthesis. tandfonline.comtandfonline.com Possessing a stereogenic center at the α-carbon, they provide a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. tandfonline.comnih.gov The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications and provides additional sites for hydrogen bonding, which can influence molecular packing in the solid state. tandfonline.comnih.gov These derivatives are frequently used as starting materials for chiral drugs and as ligands in the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs), which have potential applications in enantioselective separation and catalysis. tandfonline.comresearchgate.net The study of halogenated mandelic acid derivatives, for instance, explores how additional intermolecular interactions can lead to novel structural motifs. tandfonline.comunimelb.edu.au

Contextualization of 2,5-Difluoro-3-nitromandelic Acid within Contemporary Organic Chemistry Research

While specific research on 2,5-Difluoro-3-nitromandelic acid is not extensively documented in publicly available literature, its structure places it at the confluence of several active research areas. The synthesis of this compound would likely involve multi-step processes, potentially starting from the nitration of a difluorinated aromatic precursor followed by the introduction of the α-hydroxy carboxylic acid moiety, for example, via a cyanohydrin route from the corresponding aldehyde.

The interest in a molecule like 2,5-Difluoro-3-nitromandelic acid stems from its potential as a highly functionalized, chiral building block. The interplay of its constituent parts suggests several research applications:

Medicinal Chemistry: The mandelic acid scaffold is a known pharmacophore. The difluoro substitution pattern can enhance metabolic stability and cell permeability, while the nitro group can be a key binding element or a precursor to an amino group, which is common in many pharmaceuticals.

Asymmetric Synthesis: As a chiral molecule, it could serve as a precursor for more complex enantiopure compounds or as a chiral resolving agent.

Materials Science: The combination of hydrogen-bonding capabilities (from the hydroxyl and carboxyl groups) and the potential for other intermolecular interactions (from the fluorine atoms) makes it an interesting candidate for creating novel supramolecular assemblies and chiral coordination polymers. tandfonline.comtandfonline.com

The study of such polysubstituted aromatic compounds helps to systematically probe the effects of combined electronic and steric factors on molecular properties and reactivity, thereby expanding the toolbox available to synthetic chemists.

Compound Data

The following table summarizes key information for compounds related to the synthesis and structure of 2,5-Difluoro-3-nitromandelic acid.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | 203.10 | Solid, slightly soluble in water. chemicalbook.com Used as a pharmaceutical intermediate. chemicalbook.com |

| 2,3-Difluoromandelic acid | 207974-19-4 | C₈H₆F₂O₃ | 188.13 | Solid, melting point 109-113 °C. sigmaaldrich.com |

| 2,5-Difluoronitrobenzene | 364-74-9 | C₆H₃F₂NO₂ | 159.09 | White solid, product of nitrating 1,4-difluorobenzene. chemicalbook.com |

| 3,5-Difluoro-2-nitrobenzaldehyde | 213382-46-8 | C₇H₃F₂NO₃ | 187.10 | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Mandelic acid | 90-64-2 | C₈H₈O₃ | 152.15 | Chiral α-hydroxy acid used in synthesis and as an antibacterial agent. tandfonline.com |

Summary of Functional Group Effects

| Functional Group | Impact on Aromatic Ring | Role in Synthesis |

| Fluorine (-F) | Weakly deactivating, ortho-, para-directing in electrophilic substitution. Can activate the ring for nucleophilic substitution. | Modulates electronic properties, lipophilicity, and metabolic stability. tandfonline.comnih.gov Used as a bioisostere for hydrogen. researchgate.net |

| Nitro (-NO₂) | Strongly deactivating, meta-directing in electrophilic substitution. vaia.comnumberanalytics.com Strongly activating for nucleophilic substitution. numberanalytics.commsu.edu | Key intermediate; can be reduced to an amino group, providing a route to a wide range of functionalized compounds. numberanalytics.commsu.edu |

| α-Hydroxy Carboxylic Acid | - | Provides chirality and two points for chemical modification (hydroxyl and carboxyl groups). tandfonline.comnih.gov |

Properties

IUPAC Name |

2-(2,5-difluoro-3-nitrophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-3-1-4(7(12)8(13)14)6(10)5(2-3)11(15)16/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXXQHTXQYGGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 3 Nitromandelic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2,5-Difluoro-3-nitromandelic acid reveals two primary disconnections. The first logical disconnection is at the C-C bond between the aromatic ring and the α-hydroxy carboxylic acid side chain. This points to a precursor aldehyde, 2,5-difluoro-3-nitrobenzaldehyde (B1407231), which can be converted to the target mandelic acid derivative. The second key disconnection involves the introduction of the nitro group onto a difluorinated aromatic ring, suggesting an electrophilic aromatic substitution or a nucleophilic aromatic substitution strategy.

Approaches to the 2,5-Difluoro-3-nitrophenyl Moiety

The formation of the core 2,5-difluoro-3-nitrophenyl structure is a critical phase in the synthesis. Various methods can be employed to achieve the desired substitution pattern on the aromatic ring.

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization can be a powerful tool for regioselective synthesis. In the context of fluorinated aromatics, existing fluorine substituents can influence the position of incoming electrophiles. However, the directing effects of multiple fluorine atoms and a nitro group must be carefully considered to achieve the desired 2,5-difluoro-3-nitro substitution pattern.

Precursor Synthesis via Halogen-Metal Exchange and Electrophilic Nitration

A plausible route involves the synthesis of a suitable precursor followed by electrophilic nitration. For instance, a difluorobromobenzene derivative could undergo halogen-metal exchange to generate a nucleophilic aromatic species, which can then be functionalized. Subsequent nitration would need to be carefully controlled to ensure the correct isomer is formed. The nitration of benzaldehyde (B42025), for example, typically yields the meta-substituted product, 3-nitrobenzaldehyde, in high proportions.

Ortho-Directed Metalation in Fluorinated Aromatic Systems

Ortho-directed metalation is a strategy that utilizes a directing group to deprotonate the adjacent ortho position, creating a site for electrophilic attack. In fluorinated systems, the fluorine atoms themselves can act as weak directing groups. However, more potent directing groups are often employed to ensure high regioselectivity. This approach could potentially be used to introduce substituents at specific positions on the difluorinated ring before the nitration step.

Formation of the α-Hydroxy Carboxylic Acid Side Chain

The final key transformation is the construction of the α-hydroxy carboxylic acid side chain from the corresponding benzaldehyde derivative.

Cyanohydrin Formation and Hydrolysis (e.g., from corresponding aldehydes)

A well-established and widely used method for the synthesis of α-hydroxy acids from aldehydes is through the formation and subsequent hydrolysis of a cyanohydrin intermediate. wikipedia.orgsbq.org.br This process typically involves the reaction of the aldehyde, in this case, 2,5-difluoro-3-nitrobenzaldehyde, with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin. orgsyn.org This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired α-hydroxy carboxylic acid. wikipedia.orgresearchgate.net The enantioselective synthesis of cyanohydrins can also be achieved using enzymatic catalysts, which is a valuable strategy for producing optically active α-hydroxy acids. rsc.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Cyanohydrin Formation | 2,5-difluoro-3-nitrobenzaldehyde, NaCN, H₂O | 2,5-Difluoro-3-nitromandelonitrile |

| 2 | Hydrolysis | 2,5-Difluoro-3-nitromandelonitrile, HCl (aq), Heat | 2,5-Difluoro-3-nitromandelic acid |

Asymmetric Hydroxylation of Phenylacetic Acid Derivatives

The direct asymmetric α-hydroxylation of a precursor like 2,5-Difluoro-3-nitrophenylacetic acid presents a formidable challenge due to the electron-deficient nature of the aromatic ring, which can deactivate the benzylic position. However, advancements in catalysis offer potential solutions. One approach involves the use of transition metal catalysts with chiral ligands to facilitate the enantioselective introduction of a hydroxyl group.

Another strategy involves the use of hypervalent iodine reagents in the presence of a chiral catalyst, which has been shown to effect the syn-hydroxy-oxyacylation of electron-deficient alkenes. While not a direct hydroxylation of a phenylacetic acid, this methodology could potentially be adapted for the target molecule.

A key challenge in the chemical asymmetric hydroxylation of such a substrate is achieving high enantioselectivity and yield, as the nitro and fluoro substituents can influence the electronic properties and steric environment of the reaction center.

Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical synthesis. For the conversion of 2,5-Difluoro-3-nitrophenylacetic acid to 2,5-Difluoro-3-nitromandelic acid, enzymatic hydroxylation is a particularly promising strategy.

Detailed research has demonstrated the efficacy of engineered microbial cytochrome P450 enzymes, specifically variants of cytochrome P450 BM-3, in catalyzing the α-hydroxylation of phenylacetic acid esters. nih.gov One notable variant, 9-10A-F87A, has shown high total turnover numbers (up to 1640) and excellent enantioselectivity (up to 93% ee) for the hydroxylation of propyl mandelate. nih.gov This enzyme has also been successfully applied to the hydroxylation of substituted substrates, such as m-chloro phenylacetic acid, indicating its potential to accommodate functionalized aromatic rings. nih.gov

The enzymatic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. The primary challenges would be the expression and purification of the engineered enzyme and the potential for substrate inhibition or low activity due to the specific substitution pattern of 2,5-Difluoro-3-nitrophenylacetic acid.

Integrated Multi-Step Synthetic Sequences

A plausible integrated multi-step synthesis for 2,5-Difluoro-3-nitromandelic acid would commence with a suitably substituted difluorobenzene derivative. A potential synthetic sequence is outlined below:

Nitration: The synthesis would likely begin with the nitration of a 1,4-difluorobenzene derivative to introduce the nitro group at the 3-position. This electrophilic aromatic substitution would need to be carefully controlled to achieve the desired regioselectivity.

Introduction of the Acetic Acid Side Chain: Following nitration, the acetic acid moiety would be introduced. A common method involves the conversion of the nitroaromatic compound to a phenylacetonitrile derivative, followed by hydrolysis. This could potentially be achieved through a nucleophilic aromatic substitution reaction with a cyanide source, followed by acidic or basic hydrolysis of the resulting nitrile.

Asymmetric Hydroxylation: The final and most critical step would be the asymmetric hydroxylation of the resulting 2,5-Difluoro-3-nitrophenylacetic acid to yield the target mandelic acid derivative. As discussed, both chemical and enzymatic methods could be considered for this transformation.

An alternative approach for the introduction of the side chain could involve the condensation of a nitro-substituted aromatic aldehyde with a suitable two-carbon synthon, followed by transformations to generate the carboxylic acid.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of the synthetic efficiencies and selectivities for the production of 2,5-Difluoro-3-nitromandelic acid is challenging due to the lack of specific literature data for this exact molecule. However, a qualitative comparison can be made based on analogous transformations.

| Synthetic Approach | Potential Advantages | Potential Challenges | Estimated Efficiency | Estimated Selectivity |

| Chemical Asymmetric Hydroxylation | Potentially broader substrate scope; avoids enzyme handling. | Harsh reaction conditions; potential for low yields and enantioselectivity with electron-deficient substrates; catalyst cost and toxicity. | Moderate | Variable, potentially low to moderate |

| Enzymatic Synthesis | High enantioselectivity; mild reaction conditions; environmentally benign. | Enzyme availability and stability; potential for substrate inhibition; requires esterification of the precursor acid. | Potentially high | High to excellent |

Interactive Data Table: Comparison of Synthetic Approaches

| Feature | Chemical Asymmetric Hydroxylation | Enzymatic Synthesis |

| Reagents | Transition metal catalysts, chiral ligands, oxidants | Engineered enzymes (e.g., Cytochrome P450), cofactors |

| Reaction Conditions | Often requires elevated temperatures and pressures | Typically mild, aqueous conditions |

| Enantioselectivity | Variable, dependent on substrate and catalyst | Generally high to excellent |

| Yield | Moderate, can be affected by side reactions | Potentially high, but can be limited by enzyme activity |

| Environmental Impact | Can generate hazardous waste | Generally lower environmental impact |

| Scalability | Can be challenging to scale up with high selectivity | Can be scalable with fermentation technology |

Stereochemical Considerations in 2,5 Difluoro 3 Nitromandelic Acid Synthesis and Derivatization

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from a prochiral substrate. For 2,5-Difluoro-3-nitromandelic acid, this would typically involve the asymmetric transformation of a suitable precursor, such as 2,5-difluoro-3-nitrophenylacetic acid or 2,5-difluoro-3-nitrobenzaldehyde (B1407231).

Chiral Catalyst Applications in α-Hydroxylation

The direct α-hydroxylation of a carbonyl compound, such as an ester derivative of 2,5-difluoro-3-nitrophenylacetic acid, is a powerful method for the synthesis of α-hydroxy acids. The use of chiral catalysts in this reaction can induce enantioselectivity, leading to the preferential formation of one enantiomer.

While specific research on the asymmetric α-hydroxylation of 2,5-difluoro-3-nitrophenylacetic acid derivatives is not extensively documented in publicly available literature, general methodologies using chiral catalysts have been successfully applied to similar substrates. Chiral metal complexes and organocatalysts are the two main classes of catalysts employed for this transformation. For instance, chiral ligands can coordinate to a metal center, creating a chiral environment that directs the approach of an oxidizing agent to one face of the enolate of the phenylacetic acid derivative.

A general representation of this approach is the enantioselective α-hydroxylation of β-keto esters, where chiral drugs have been used as organocatalysts. nih.gov The development of effective catalysts for the asymmetric α-hydroxylation of substituted phenylacetic esters remains an active area of research. nih.gov

Table 1: Potential Chiral Catalysts for Asymmetric α-Hydroxylation

| Catalyst Type | General Structure/Examples | Potential Application |

| Chiral Metal Complexes | Rhodium, Ruthenium, or Copper complexes with chiral phosphine (B1218219) or diamine ligands. | Catalyze the enantioselective hydroxylation of ester enolates. |

| Chiral Organocatalysts | Proline derivatives, Cinchona alkaloids, Chiral phosphoric acids. researchgate.net | Promote hydroxylation through the formation of chiral intermediates or transition states. |

Asymmetric Induction in Cyanohydrin Formation

An alternative and widely used route to α-hydroxy acids is through the asymmetric synthesis of cyanohydrins, followed by hydrolysis of the nitrile group. In the context of 2,5-Difluoro-3-nitromandelic acid, this would involve the enantioselective addition of a cyanide source to 2,5-difluoro-3-nitrobenzaldehyde.

A variety of chiral catalysts, including metal-based Lewis acids and organocatalysts, have been developed for asymmetric cyanohydrin synthesis. google.comchemicalbook.com These catalysts can activate the aldehyde and/or the cyanide source, leading to a highly enantioselective addition. The resulting chiral cyanohydrin can then be hydrolyzed under acidic or basic conditions to afford the corresponding α-hydroxy acid. Research on the asymmetric cyanosilylation of benzaldehyde (B42025) has shown that chiral Al(salen) complexes can be effective catalysts. nih.gov During some asymmetric cyanohydrin syntheses catalyzed by vanadium(V)oxo(salen) complexes, the catalyst is reduced, and cyanide is oxidized to cyanogen. sigmaaldrich.comwilliams.edugoogle.com

While specific data on the asymmetric cyanohydrin formation of 2,5-difluoro-3-nitrobenzaldehyde is limited, the general principles are well-established for a wide range of aromatic aldehydes. wikipedia.org

Table 2: Catalyst Systems for Asymmetric Cyanohydrin Synthesis

| Catalyst System | Aldehyde Substrate (Example) | Enantiomeric Excess (ee) | Reference |

| Chiral Ti(salen) complex | Benzaldehyde | High | chemicalbook.com |

| Chiral Al(salen) complex | Benzaldehyde | >90% | nih.gov |

| (R)-Oxynitrilase | Aromatic aldehydes | Generally high | google.com |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral reagent, or a chiral substrate to control the formation of a new stereocenter. The resulting product is a diastereomer, which can then be separated from other diastereomers by conventional methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule.

For the synthesis of 2,5-Difluoro-3-nitromandelic acid, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral alcohol could be used to form an ester with 2,5-difluoro-3-nitrophenylglyoxylic acid. The subsequent reduction of the keto group would then proceed under the stereodirecting influence of the chiral auxiliary, leading to a diastereomerically enriched product. The diastereomers could then be separated and the chiral auxiliary cleaved to give the desired enantiomer of 2,5-Difluoro-3-nitromandelic acid.

Optical Resolution Strategies for Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, a racemic mixture (a 50:50 mixture of both enantiomers) is obtained. Optical resolution is the process of separating these enantiomers.

Classical Resolution with Chiral Amines (e.g., pseudoephedrine salts)

A well-established method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The differing physical properties of these salts, such as solubility, allow for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

The use of (+)-(1S,2S)-pseudoephedrine as a resolving agent for fluoromandelic acids has been reported. usgs.gov This study demonstrated that pseudoephedrine can form diastereomeric salts with different fluoromandelic acid isomers, which can then be separated based on their differential solubilities. Although this study did not specifically include 2,5-Difluoro-3-nitromandelic acid, the methodology is highly analogous and suggests that pseudoephedrine or other chiral amines could be effective for its resolution.

Table 3: Common Chiral Amines for Resolution of Racemic Acids

| Chiral Amine | Typical Application |

| (+)-(1S,2S)-Pseudoephedrine | Resolution of fluoromandelic acids. usgs.gov |

| (-)-Ephedrine | Resolution of various substituted mandelic acids. |

| Brucine | Resolution of acidic racemates. |

| (+)-α-Methylbenzylamine | Resolution of a wide range of carboxylic acids. |

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. For α-hydroxy acids like 2,5-Difluoro-3-nitromandelic acid, lipases are commonly employed enzymes. These enzymes can selectively catalyze the esterification or hydrolysis of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of an ester and an unreacted acid can then be easily separated.

Lipase-catalyzed transesterifications in organic media have been shown to be effective for the resolution of various mandelic acid derivatives. google.com For example, lipases from Pseudomonas cepacia and Penicillium roqueforti have demonstrated high enantioselectivities in the deacylation of acylated mandelates. Furthermore, the acylation of mandelates with enol esters, catalyzed by lipases from Pseudomonas sp., has also proven to be a successful resolution strategy. While specific studies on 2,5-Difluoro-3-nitromandelic acid are not prevalent, these findings strongly suggest the feasibility of enzymatic resolution for this compound.

Table 4: Enzymes for Kinetic Resolution of Mandelic Acid Derivatives

| Enzyme | Reaction Type | Substrate (Example) | Selectivity | Reference |

| Pseudomonas cepacia lipase | Deacylation | Methyl O-acylated mandelates | High (E > 30) | |

| Penicillium roqueforti lipase | Deacylation | Methyl O-acylated mandelates | High (E > 30) | |

| Pseudomonas sp. lipase | Acylation | Methyl mandelate | High | |

| Candida cylindracea lipase | Deacylation | p-Substituted mandelic acid derivatives | Moderate |

Chiral Chromatography for Enantiomer Separation

The separation of enantiomers is a critical step in the characterization and utilization of chiral compounds. For a molecule like 2,5-Difluoro-3-nitromandelic acid, which possesses a single stereocenter at the alpha-carbon of the mandelic acid core, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) would be the most probable and effective method for enantiomeric resolution.

The general approach involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. The selection of the appropriate CSP is paramount for achieving successful resolution. Based on the structural features of 2,5-Difluoro-3-nitromandelic acid—a carboxylic acid with aromatic and nitro functionalities—polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be primary candidates for screening. These CSPs, often coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are all relevant to the analyte's structure.

A hypothetical screening process for the chiral separation of 2,5-Difluoro-3-nitromandelic acid would involve testing a variety of polysaccharide-based columns with different mobile phase compositions. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with an acidic modifier) conditions would be explored. The inclusion of an acidic additive, such as trifluoroacetic acid, in the mobile phase is often crucial for improving peak shape and resolution of acidic compounds by suppressing the ionization of the carboxylic acid group.

Hypothetical Chiral HPLC Screening Parameters:

| Parameter | Typical Conditions |

| Columns (CSPs) | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate) |

| Mobile Phases | n-Hexane/2-Propanol, Acetonitrile/Water, Methanol (B129727) |

| Additives | Trifluoroacetic Acid (TFA), Formic Acid |

| Detection | UV-Vis (at a wavelength where the nitroaromatic chromophore absorbs) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 20 - 40 °C |

The outcome of such a screening would be quantified by the resolution (Rs) between the two enantiomeric peaks and the enantiomeric excess (ee) of the separated fractions. Without experimental data, specific retention times and resolution factors for the enantiomers of 2,5-Difluoro-3-nitromandelic acid remain speculative.

Chemical Reactivity and Transformations of 2,5 Difluoro 3 Nitromandelic Acid

Reactions at the Hydroxyl Group

Protection/Deprotection Strategies

In multi-step syntheses involving 2,5-Difluoro-3-nitromandelic acid, the selective protection and deprotection of its reactive functional groups—the carboxylic acid and the α-hydroxyl group—are crucial. wikipedia.org The choice of protecting groups is governed by their stability to the reaction conditions planned for other parts of the molecule and the ease of their removal. libretexts.org

Protection of the Carboxylic Acid Group: The carboxylic acid is typically converted into an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting other functional groups. This transformation can be achieved under acidic conditions (e.g., using methanol (B129727) or ethanol (B145695) with a catalytic amount of sulfuric acid) or by reaction with an alkyl halide in the presence of a base. Deprotection to regenerate the carboxylic acid is usually accomplished by hydrolysis under acidic or basic conditions.

Protection of the Hydroxyl Group: The benzylic hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether like TBDMS) or an acetal. The choice depends on the required stability. For instance, silyl ethers are generally labile under acidic conditions or in the presence of fluoride (B91410) ions, while benzyl ethers are more robust and are typically removed by hydrogenolysis.

An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group while the other remains intact. libretexts.org For example, a tert-butyl ester for the carboxylic acid and a benzyl ether for the hydroxyl group would allow for selective deprotection of the ester under acidic conditions, leaving the benzyl ether untouched.

Reactivity of the Aromatic Nitro Group

The aromatic nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It can undergo several key transformations.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reducing agents can accomplish this, with tin(II) chloride (SnCl₂) in an acidic medium being a classic and effective method. wikipedia.orgresearchgate.net This method is often preferred for its chemoselectivity, as it can reduce the nitro group without affecting other reducible functionalities that might be sensitive to catalytic hydrogenation, such as halogens. acsgcipr.org

The reaction proceeds by the transfer of electrons from the Sn(II) salt, which is oxidized to Sn(IV). acsgcipr.org The resulting 3-amino-2,5-difluoromandelic acid is a versatile intermediate for further derivatization, such as diazotization reactions or amide bond formations. Other reagents that can be used for this reduction include iron in acetic acid or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). sigmaaldrich.com

The strong electron-withdrawing nature of the nitro group, combined with the activating effect of the fluorine atoms, makes the aromatic ring of 2,5-Difluoro-3-nitromandelic acid highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group activates the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.comlibretexts.org In this molecule, the C5-fluorine is para to the nitro group, and the C2-fluorine is ortho, making both potential sites for substitution.

In some cases, the nitro group itself can be displaced by a nucleophile, although this is less common than the displacement of a halide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.orglibretexts.org

Reactivity of the Aromatic Fluorine Atoms

The fluorine atoms on the aromatic ring are not merely passive substituents; they actively participate in modulating the ring's reactivity and can serve as leaving groups in substitution reactions.

The two fluorine atoms, being highly electronegative, contribute significantly to the electron-deficient character of the aromatic ring. This inductive withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This effect is synergistic with the electron-withdrawing resonance effect of the nitro group.

The fluorine atoms, particularly the one at the C5 position (para to the nitro group), are excellent leaving groups in SNAr reactions. masterorganicchemistry.com They can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups onto the aromatic ring. This reactivity allows for the synthesis of a wide array of derivatives.

Furthermore, while C-F bonds are generally strong, recent advances in catalysis have enabled their participation in cross-coupling reactions. After suitable modification of the molecule (e.g., conversion of the carboxylic acid to a different directing group if necessary), the fluorine atoms could potentially undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig type couplings. mdpi.comrsc.orgyoutube.com These reactions would involve the oxidative addition of the C-F bond to a low-valent palladium complex, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Ring Functionalization and Substitution Reactions on the Difluoronitrophenyl Core

The 2,5-difluoro-3-nitrophenyl group in 2,5-Difluoro-3-nitromandelic acid is significantly electron-deficient. This is a consequence of the potent electron-withdrawing effects of the two fluorine atoms and the nitro group. These substituents deactivate the aromatic ring towards electrophilic aromatic substitution (EAS), a common class of reactions for functionalizing benzene (B151609) derivatives. msu.edulumenlearning.com The rate of any potential EAS reaction on this compound would be substantially lower than that of benzene itself. lumenlearning.com

The directing influence of the existing substituents must also be considered. In electrophilic aromatic substitution, the incoming electrophile is directed to specific positions on the ring. lumenlearning.com The fluorine atoms are ortho, para-directing, while the nitro group is a meta-director. msu.edulumenlearning.com In the case of 2,5-Difluoro-3-nitromandelic acid, the positions on the aromatic ring are influenced as follows:

Position 4: Ortho to the fluorine at position 5 and para to the fluorine at position 2. This position is also meta to the nitro group.

Position 6: Ortho to the fluorine at position 5 and meta to the mandelic acid side chain.

Given the strong deactivating nature of the ring, forcing conditions would be necessary for any electrophilic substitution to occur. A hypothetical nitration reaction, for instance, would likely require the use of fuming nitric acid in concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com The regiochemical outcome would be a mixture of products, with the precise ratio depending on the subtle interplay of electronic and steric effects.

Conversely, the electron-poor nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNA_r). This type of reaction is facilitated by the presence of strong electron-withdrawing groups. While fluorine is not the best leaving group compared to other halogens, its activation by the ortho and para nitro group could enable its displacement by a strong nucleophile. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one of the fluorine atoms. The fluorine at position 2, being para to the nitro group, would be the most likely site for nucleophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2,5-Difluoro-3-nitromandelic Acid

| Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ | 2,5-Difluoro-3,4-dinitromandelic acid | 2,5-Difluoro-3,6-dinitromandelic acid |

| Br₂/FeBr₃ | 4-Bromo-2,5-difluoro-3-nitromandelic acid | 6-Bromo-2,5-difluoro-3-nitromandelic acid |

| SO₃/H₂SO₄ | 2,5-Difluoro-3-nitro-4-sulfomandelic acid | 2,5-Difluoro-3-nitro-6-sulfomandelic acid |

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution and has not been confirmed by experimental data for this specific compound.

Rearrangement Reactions and Fragmentations

The α-hydroxy acid moiety of 2,5-Difluoro-3-nitromandelic acid is susceptible to certain rearrangement and fragmentation reactions, particularly under acidic or oxidative conditions.

One potential transformation is an oxidative decarboxylation, which could lead to the formation of the corresponding aldehyde, 2,5-difluoro-3-nitrobenzaldehyde (B1407231). This reaction would involve the loss of both the carboxyl group as carbon dioxide and the hydrogen from the benzylic carbon.

Under strongly acidic conditions, α-hydroxy acids can undergo rearrangement reactions. nih.gov For instance, protonation of the hydroxyl group followed by the loss of water would generate a carbocation at the benzylic position. This carbocation is stabilized by the adjacent phenyl ring, although the electron-withdrawing substituents would somewhat diminish this stability. A subsequent 1,2-hydride shift from the carboxyl group, followed by decarboxylation, could also lead to the formation of 2,5-difluoro-3-nitrobenzaldehyde.

Fragmentation of 2,5-Difluoro-3-nitromandelic acid can be readily observed in mass spectrometry. The molecule would likely undergo characteristic fragmentation patterns, including the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The molecular ion peak would be followed by fragments corresponding to these losses. The aromatic portion of the molecule would also produce a characteristic pattern of fragments.

Table 2: Plausible Mass Spectrometry Fragments of 2,5-Difluoro-3-nitromandelic Acid

| Fragment | Description |

| [M-H₂O]⁺ | Loss of a water molecule from the parent ion. |

| [M-COOH]⁺ | Loss of the carboxylic acid group. |

| [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide after initial water loss. |

| [C₇H₂F₂NO₂]⁺ | Fragment corresponding to the 2,5-difluoro-3-nitrophenyl cation. |

Note: This table illustrates potential fragmentation pathways based on the structure of the molecule and common fragmentation mechanisms in mass spectrometry.

Applications in Advanced Organic Synthesis and Methodology Development

Chiral Auxiliaries and Ligand Development

Conceptually, the inherent chirality of 2,5-Difluoro-3-nitromandelic acid makes it a candidate for development as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The carboxyl and hydroxyl groups of the mandelic acid moiety could be used to attach the molecule to a substrate. The difluoro and nitro substituents would then, in principle, influence the stereochemical outcome of a reaction by providing steric hindrance and specific electronic interactions. However, no published studies were found that demonstrate the use of 2,5-Difluoro-3-nitromandelic acid for this purpose.

Similarly, the functional groups present in 2,5-Difluoro-3-nitromandelic acid could be modified to create novel chiral ligands for asymmetric catalysis. For instance, the carboxylic acid could be converted to an amide or ester with coordinating groups, and the nitro group could potentially be reduced to an amine, which could also be functionalized. These ligands could then be used to chelate to a metal center, creating a chiral environment for a variety of catalytic transformations. This remains a theoretical application, as no such ligands derived from this specific compound have been reported in the literature.

Scaffold for Complex Molecule Synthesis (e.g., pharmaceuticals, agrochemicals)

Fluorine-containing molecules are of significant interest in medicinal and agricultural chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced binding affinity. The 2,5-difluoro-3-nitrophenyl group present in 2,5-Difluoro-3-nitromandelic acid could serve as a valuable scaffold for the synthesis of complex, biologically active molecules. The nitro group can be a versatile handle for further chemical modifications, such as reduction to an amine followed by a wide array of derivatizations. The mandelic acid portion of the molecule provides a chiral side chain that can also be elaborated upon.

While this presents a plausible synthetic strategy, there is no direct evidence in the reviewed literature of 2,5-Difluoro-3-nitromandelic acid being used as a scaffold in the synthesis of specific pharmaceuticals or agrochemicals.

Intermediate in Fluorine-Containing Compound Synthesis

The most direct and likely application of 2,5-Difluoro-3-nitromandelic acid is as an intermediate in the synthesis of other fluorine-containing compounds. The various functional groups on the molecule can be selectively transformed to build more complex fluorinated structures. For example, the nitro group can be reduced, the hydroxyl group can be oxidized or substituted, and the carboxylic acid can be converted into a range of other functional groups. These transformations would allow for the introduction of the 2,5-difluoro-3-nitrophenyl or a related moiety into a larger target molecule.

Utility in Fragment-Based Drug Discovery (Conceptual Framework)

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target, and then growing these fragments or combining them to produce a lead with a higher affinity.

Conceptually, 2,5-Difluoro-3-nitromandelic acid could be considered a fragment for FBDD. Its relatively low molecular weight and the presence of hydrogen bond donors and acceptors, along with the fluorinated phenyl ring, make it a candidate for screening against various biological targets. The fluorine atoms can enhance binding interactions and improve pharmacokinetic properties. The nitro group, while sometimes associated with toxicity, can also participate in specific interactions with a protein binding site. If this fragment were to show even weak binding to a target, its multiple functionalization points would offer a clear path for fragment evolution. This remains a theoretical application, as no FBDD screening results involving this compound have been published.

Development of Novel Synthetic Routes Utilizing its Unique Reactivity Profile

The development of novel synthetic routes could leverage the unique reactivity imparted by the combination of substituents on the aromatic ring of 2,5-Difluoro-3-nitromandelic acid. The electron-withdrawing nature of the two fluorine atoms and the nitro group would make the aromatic ring highly electron-deficient. This could facilitate nucleophilic aromatic substitution (SNAr) reactions, where one of the fluorine atoms is displaced by a nucleophile. The position of substitution would be directed by the activating effect of the nitro group.

Furthermore, the interplay of these substituents could lead to novel transformations. For instance, selective reduction of the nitro group in the presence of the other functionalities could open up avenues for unique derivatization pathways. The development of such synthetic methods would be a valuable contribution to organic chemistry, but currently, no such studies specifically utilizing 2,5-Difluoro-3-nitromandelic acid have been reported.

Advanced Spectroscopic and Analytical Characterization Beyond Identification

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 2,5-Difluoro-3-nitromandelic acid (C₈H₅F₂NO₅), HRMS would provide a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Furthermore, HRMS is invaluable for studying reaction pathways, such as in its synthesis from a precursor like 2,5-difluoro-3-nitrobenzaldehyde (B1407231). By analyzing the reaction mixture at different time points, HRMS can identify and provide elemental compositions for key intermediates, byproducts, and degradation products. Fragmentation analysis within the mass spectrometer (MS/MS) would reveal characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), or the nitro group (NO₂), providing structural insights into the molecule and confirming the connectivity of its functional groups.

| Technique | Application for 2,5-Difluoro-3-nitromandelic acid | Expected Information |

| HRMS (e.g., ESI-TOF, Orbitrap) | Molecular Formula Confirmation | Exact mass of [M-H]⁻ or [M+H]⁺ ion corresponding to C₈H₅F₂NO₅. |

| MS/MS Fragmentation | Structural Elucidation | Identification of fragments resulting from losses of COOH, OH, NO₂, and other moieties. |

| Reaction Monitoring | Pathway Elucidation | Detection of synthesis intermediates and byproducts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for the full characterization of 2,5-Difluoro-3-nitromandelic acid. chemicalbook.com

In ¹H NMR, the spectrum would show distinct signals for the methine proton (benzylic CH) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,3,5-substitution pattern on the benzene (B151609) ring. The methine proton's signal would be a key indicator of the chemical environment around the chiral center.

¹³C NMR spectroscopy would complement the proton data, showing distinct resonances for each of the eight carbon atoms, including the carboxyl, methine, and aromatic carbons. bldpharm.com The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitro substituents.

Conformational analysis, studying the molecule's spatial arrangements, can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information on through-space proximity of protons. cookechem.comsigmaaldrich.com

Chiral NMR Reagents for Enantiomeric Excess Determination

Mandelic acid and its derivatives are chiral, existing as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial. This can be achieved using chiral resolving agents (CRAs) or chiral solvating agents (CSAs) in NMR spectroscopy. mdpi.comresearchgate.net Upon addition of a chiral agent, such as a chiral amine or alcohol (e.g., (R)- or (S)-1-phenylethylamine), the enantiomers of 2,5-Difluoro-3-nitromandelic acid would form diastereomeric salts or complexes. These diastereomers are chemically non-equivalent and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The integration ratio of these distinct signals provides a direct and accurate measurement of the enantiomeric excess. scribd.commdpi.com

Fluorine-19 NMR for Detailed Analysis of Fluorine Environments

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which minimizes signal overlap. sigmaaldrich.comgoogle.com For 2,5-Difluoro-3-nitromandelic acid, the ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 5 on the aromatic ring. sigmaaldrich.comnih.gov

The chemical shifts of these fluorine signals provide sensitive probes of the local electronic environment. Furthermore, coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and nearby protons (¹⁹F-¹H coupling) would be observed. These coupling constants are invaluable for confirming the substitution pattern on the aromatic ring and for detailed conformational studies.

| NMR Nucleus | Expected Key Features for 2,5-Difluoro-3-nitromandelic acid |

| ¹H NMR | Signals for aromatic protons, benzylic proton (CH-OH), hydroxyl, and carboxyl protons. |

| ¹³C NMR | Resonances for all 8 carbons, with shifts influenced by F and NO₂ groups. |

| ¹⁹F NMR | Two distinct signals for F-2 and F-5, showing ¹⁹F-¹⁹F and ¹⁹F-¹H coupling. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

For 2,5-Difluoro-3-nitromandelic acid, the IR spectrum would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, and another sharper band around 3400 cm⁻¹ for the benzylic alcohol O-H.

C=O Stretch: A strong, sharp absorption around 1700-1750 cm⁻¹ corresponding to the carboxylic acid carbonyl group.

N-O Stretch: Strong absorptions for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the carbon-carbon bonds within the aromatic ring. Both techniques are also sensitive to intermolecular interactions, especially hydrogen bonding. The formation of hydrogen-bonded dimers, common for carboxylic acids, would be observable as shifts in the O-H and C=O stretching frequencies.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2,5-Difluoro-3-nitromandelic acid could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles.

Crucially, X-ray crystallography can determine the absolute stereochemistry of a single enantiomer (if resolved) without ambiguity. It would also reveal the detailed conformation of the molecule in the solid state and provide a definitive picture of the intermolecular interactions, such as the hydrogen bonding network between the carboxylic acid, alcohol, and nitro groups of adjacent molecules in the crystal lattice.

Chromatographic Methods for Purity and Enantiomeric Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with a UV detector, would be the primary method for determining the chemical purity of 2,5-Difluoro-3-nitromandelic acid. A single, sharp peak in the chromatogram would indicate a high-purity sample.

Computational and Theoretical Studies on 2,5 Difluoro 3 Nitromandelic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2,5-difluoro-3-nitromandelic acid is significantly influenced by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing nitro group, the two fluorine atoms, and the carboxylic acid and hydroxyl moieties of the mandelic acid side chain. Theoretical calculations, often employing density functional theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating the electron distribution, molecular orbital energies, and related electronic properties of this molecule. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In substituted mandelic acids, the HOMO is typically localized on the aromatic ring, while the LUMO's position can be influenced by electron-withdrawing substituents. For 2,5-difluoro-3-nitromandelic acid, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO and draw electron density towards it. The fluorine atoms also contribute to this effect through their inductive electron withdrawal.

A Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the electron charge distribution. This analysis translates the complex wavefunction into a more intuitive Lewis-like structure, revealing the occupancies of bonding, anti-bonding, and lone pair orbitals. For 2,5-difluoro-3-nitromandelic acid, NBO analysis would likely show significant polarization of the C-F and C-N bonds, with electron density drawn towards the fluorine and nitro groups. This redistribution of electron density impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Table 1: Predicted Electronic Properties of 2,5-Difluoro-3-nitromandelic Acid (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~4.5 D | Reflects the overall polarity of the molecule, influenced by the polar substituents. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2,5-difluoro-3-nitromandelic acid arises primarily from the rotation around the single bonds of the mandelic acid side chain: the Cα-C(ring) bond and the Cα-COOH bond. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. For instance, a hydrogen bond could form between the hydroxyl group and the carboxylic acid group, or between the hydroxyl group and the nitro group.

Computational methods can be used to map the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. In related systems like nipecotic acid derivatives, the energy difference between conformers can be on the order of a few kcal/mol. researchgate.netrsc.org

The solvent environment can also influence the conformational equilibrium. In polar solvents, conformers with a larger dipole moment may be preferentially stabilized. In nonpolar solvents, intramolecular hydrogen bonding is often more significant in determining the preferred conformation.

Table 2: Relative Energies of Plausible Conformers of 2,5-Difluoro-3-nitromandelic Acid (Illustrative Data)

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| A | C(ring)-Cα-C(O)-O ≈ 0, C(ring)-Cα-O-H ≈ 60 | 0.0 | Intramolecular H-bond (OH to C=O) |

| B | C(ring)-Cα-C(O)-O ≈ 180, C(ring)-Cα-O-H ≈ 180 | 1.2 | Minimized steric hindrance |

| C | C(ring)-Cα-C(O)-O ≈ 0, C(ring)-Cα-O-H ≈ -60 | 0.5 | Intramolecular H-bond (OH to C=O) |

Prediction of Reactivity and Reaction Mechanisms (e.g., nucleophilic attack, nitration patterns)

The electronic structure of 2,5-difluoro-3-nitromandelic acid dictates its reactivity. The presence of a nitro group, a strong deactivating group, and two fluorine atoms makes the aromatic ring electron-deficient. This deactivation generally makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzene (B151609). Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although the conditions for such reactions are typically harsh.

Computational models can predict the most likely sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. The MEP map visually indicates regions of electron richness (negative potential) and electron deficiency (positive potential). For 2,5-difluoro-3-nitromandelic acid, the most negative potential is expected to be around the oxygen atoms of the nitro and carboxyl groups, while the aromatic protons and the carbon atom attached to the nitro group will exhibit positive potential.

Further nitration of the ring, if forced, would be directed by the existing substituents. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. However, the strong deactivating nature of all three substituents would make further nitration challenging. The directing effects can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed during the reaction.

Assessment of Aromaticity and Substituent Effects on Ring Reactivity

Aromaticity is a key concept in understanding the stability and reactivity of the benzene ring in 2,5-difluoro-3-nitromandelic acid. Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Electron Density of Delocalized Bonds (EDDB).

The substituents on the aromatic ring significantly modulate its aromaticity. Electron-withdrawing groups like the nitro group and fluorine atoms tend to decrease the aromaticity of the ring by pulling electron density out of the cyclic π-system. nih.govuj.edu.plnih.gov This reduction in aromaticity can be correlated with an increase in the alternation of bond lengths around the ring.

The Hammett equation can be used to quantify the electronic effect of the substituents on the reactivity of the molecule, particularly the acidity of the carboxylic acid. The σ values for the fluorine and nitro substituents can be used to predict the pKa of the carboxylic acid. The electron-withdrawing nature of these substituents will increase the acidity of the carboxylic acid compared to unsubstituted mandelic acid.

Table 3: Predicted Aromaticity Indices and Substituent Effects (Illustrative Data)

| Parameter | Predicted Value | Interpretation |

| HOMA | 0.95 | Indicates a relatively high degree of aromaticity, though likely lower than benzene (HOMA = 1). |

| NICS(1) | -8.5 ppm | A negative value at the center of the ring is characteristic of an aromatic system. |

| Predicted pKa | ~2.8 | The electron-withdrawing groups are expected to lower the pKa, making it a stronger acid than mandelic acid (pKa ≈ 3.4). |

Chirality and Enantiomeric Excess Prediction from First Principles

2,5-Difluoro-3-nitromandelic acid possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,5-difluoro-3-nitromandelic acid and (S)-2,5-difluoro-3-nitromandelic acid. The biological and chemical properties of these enantiomers can differ significantly.

While predicting the specific enantiomeric excess (ee) of a chemical synthesis from first principles is a highly complex challenge that depends on the reaction kinetics and the chiral catalyst or reagent used, computational methods can provide insights into the properties of the individual enantiomers. For example, the calculation of optical rotation, a property used to distinguish between enantiomers experimentally, can be performed using time-dependent density functional theory (TD-DFT).

Furthermore, computational modeling can be used to study the interactions between the enantiomers of 2,5-difluoro-3-nitromandelic acid and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. nih.govnih.govresearchgate.net By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly, providing a theoretical basis for the development of enantioseparation methods.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of 2,5-difluoro-3-nitromandelic acid will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is determined by a delicate balance of various intermolecular interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces.

Computational crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements from the molecular structure. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

For 2,5-difluoro-3-nitromandelic acid, hydrogen bonding is expected to be a dominant interaction, with the carboxylic acid groups likely forming dimers or chains. The hydroxyl group can also participate in hydrogen bonding. Halogen bonding, where the fluorine atoms act as electrophilic caps (B75204) interacting with a nucleophilic region of a neighboring molecule, may also play a role. The aromatic rings can interact through π-π stacking, although the electron-deficient nature of the ring due to the nitro and fluoro substituents may influence the geometry of these interactions. Studies on substituted mandelic acids have revealed a diversity of packing motifs. sigmaaldrich.comacs.org

Table 4: Predicted Intermolecular Interaction Energies (Illustrative Data)

| Interaction Type | Predicted Energy (kcal/mol) | Significance |

| Carboxylic Acid Dimer H-bond | -10 to -15 | A very strong and directional interaction that is likely to be a primary motif in the crystal structure. |

| O-H···O (nitro) H-bond | -3 to -5 | A moderately strong interaction that can influence the conformation and packing. |

| C-F···π Halogen Bond | -1 to -2 | A weaker, but potentially significant, directional interaction. |

| π-π Stacking | -2 to -4 | Contributes to the overall stability of the crystal lattice. |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules. For 2,5-Difluoro-3-nitromandelic acid, future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of less hazardous reagents and solvents, and the design of processes that are more atom-economical.

One promising avenue is the use of organocatalysts, such as mandelic acid itself, to promote chemical transformations under mild, solvent-free conditions. researchgate.netsciensage.info Research has demonstrated the efficacy of mandelic acid as a catalyst for the synthesis of secondary amines and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its potential in green protocols. researchgate.netsciensage.info Extrapolating this, research into the self-catalyzed or organocatalyzed synthesis of 2,5-Difluoro-3-nitromandelic acid precursors could significantly reduce reliance on traditional, more hazardous catalysts.

Furthermore, the development of synthetic pathways that minimize waste and energy consumption is a key goal. This could involve exploring one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent usage.

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. vapourtec.combeilstein-journals.orgrsc.orgsoton.ac.uk The synthesis of 2,5-Difluoro-3-nitromandelic acid likely involves a nitration step of a difluorinated precursor. Performing this nitration in a continuous flow reactor allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to improved safety, higher yields, and better selectivity. vapourtec.combeilstein-journals.org

Research has shown that continuous flow nitration of aromatic compounds can significantly reduce reaction times and improve product quality compared to batch processes. vapourtec.comrsc.org For instance, Novartis reported excellent yields and fewer impurities in nitration reactions conducted in a flow setup. vapourtec.com The application of flow chemistry to the nitration of a suitable precursor for 2,5-Difluoro-3-nitromandelic acid would be a logical step towards a more efficient and scalable production method. This approach also minimizes the risks associated with the handling of large quantities of nitrating agents like fuming nitric acid and concentrated sulfuric acid. vapourtec.combeilstein-journals.org

Biocatalytic Transformations and Whole-Cell Biotransformations

Biocatalysis is emerging as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. nih.govmdpi.comnih.govnih.gov Mandelic acid and its analogues are important chiral building blocks in the pharmaceutical industry, and their biocatalytic production has been extensively studied. nih.govmdpi.comnih.gov

Future research will likely explore the use of enzymes, such as nitrilases, lipases, and dehydrogenases, for the synthesis of optically pure 2,5-Difluoro-3-nitromandelic acid. nih.govnih.gov Nitrilases, in particular, have shown great promise in the enantioselective hydrolysis of mandelonitriles to the corresponding mandelic acids. nih.govnih.gov For example, the nitrilase from Alcaligenes faecalis has been used for the synthesis of (R)-(-)-mandelic acid with high enantiomeric excess. nih.gov The development of a biocatalytic route starting from a corresponding difluoronitro-substituted mandelonitrile (B1675950) could provide a highly efficient and sustainable method for producing enantiomerically pure 2,5-Difluoro-3-nitromandelic acid.

Whole-cell biotransformations, where entire microbial cells are used as catalysts, offer the advantage of not requiring enzyme purification. nih.gov The use of permeabilized cells can further enhance the efficiency of these processes by overcoming substrate transport limitations. nih.gov

Exploration of Novel Reactivity Modalities for the Compound

The unique substitution pattern of 2,5-Difluoro-3-nitromandelic acid, with both electron-withdrawing nitro and fluoro groups on the aromatic ring, suggests a rich and underexplored reactivity profile. The fluorine atoms, activated by the adjacent nitro group, could be susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This opens up possibilities for introducing a wide range of functional groups onto the aromatic ring, leading to a diverse library of derivatives. The reactivity of fluoronitrobenzene derivatives towards nucleophiles is well-documented and provides a basis for exploring similar transformations with 2,5-Difluoro-3-nitromandelic acid. acs.orgontosight.aiaskfilo.comvaia.com

Furthermore, the carboxylic acid and hydroxyl groups of the mandelic acid moiety offer sites for various chemical modifications, such as esterification, amidation, and etherification. The interplay between the reactivity of the aromatic ring and the side chain could lead to novel intramolecular reactions and the synthesis of complex heterocyclic structures. Palladium-catalyzed C-H functionalization has been successfully applied to mandelic acid and its derivatives, suggesting that similar strategies could be employed to further functionalize the aromatic ring of the title compound. acs.org

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time is crucial for process optimization, understanding reaction kinetics, and ensuring product quality. For reactions involving 2,5-Difluoro-3-nitromandelic acid, particularly in a continuous flow setup, the integration of Process Analytical Technology (PAT) is a key future direction.

Advanced analytical techniques such as in-line Raman spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. consensus.app For instance, Raman spectroscopy can be used to monitor the synthesis of coumarins in a flow reactor by tracking unique vibrational bands of the product. mdpi.com Similarly, hyperpolarized NMR has been used for real-time monitoring of nitrogen-cycle synthons, which could be adapted for studying nitration reactions. consensus.app The development of chemometric models to analyze the spectral data can allow for precise control over the reaction, leading to improved consistency and yield.

Integration into Automated Synthesis Platforms for High-Throughput Derivatization

The demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. nih.govyoutube.com These platforms integrate robotics, liquid handling, and data management to enable the rapid synthesis and purification of large libraries of compounds.

Future research on 2,5-Difluoro-3-nitromandelic acid will likely involve its integration into such automated workflows. nih.gov By using the compound as a scaffold, a wide array of derivatives can be synthesized in a high-throughput manner by reacting it with a diverse set of building blocks. This approach, often coupled with automated purification techniques like mass-triggered HPLC, can significantly accelerate the discovery of new compounds with desired properties. nih.govyoutube.com The modular nature of these platforms allows for the adaptation of various synthetic methods, making them suitable for exploring the diverse reactivity of 2,5-Difluoro-3-nitromandelic acid and its derivatives. nih.gov

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2,5-Difluoro-3-nitromandelic acid?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on fluorine coupling patterns and nitro-group chemical shifts. Compare with deuterated solvent peaks for calibration .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution .

- Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling 2,5-Difluoro-3-nitromandelic acid in the laboratory?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent decomposition .

- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult SDS for toxicity profiles (e.g., H302, H315 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 2,5-Difluoro-3-nitromandelic acid?

- Approach :

- Data Triangulation : Cross-validate NMR, IR, and X-ray crystallography (if available) to reconcile discrepancies. For example, inconsistent -NMR peaks may arise from solvent polarity or tautomerism .

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental results. Adjust parameters (e.g., solvent effects, temperature) to match observed data .

- Collaborative Verification : Share raw datasets via open-access platforms (e.g., PubChem, Zenodo) for peer validation, adhering to FAIR principles .

Q. What strategies optimize the stereoselective synthesis of 2,5-Difluoro-3-nitromandelic acid?

- Synthetic Design :

- Catalyst Screening : Test chiral catalysts (e.g., Cinchona alkaloids) or asymmetric hydrogenation conditions to enhance enantiomeric excess (ee). Monitor reaction progress via chiral HPLC .

- Reaction Parameter Optimization : Vary temperature (−20°C to 80°C), solvent polarity (THF vs. DMF), and nitro-group precursors (e.g., nitric acid vs. nitroalkanes) to maximize yield .

- Mechanistic Studies : Use kinetic isotope effects (KIE) or intermediate trapping to elucidate rate-determining steps and side reactions .

Q. How does the nitro group influence the stability and reactivity of 2,5-Difluoro-3-nitromandelic acid under varying pH conditions?

- Experimental Framework :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS. Nitro groups may undergo reduction or hydrolysis at extreme pH .

- Reactivity Profiling : Test nucleophilic/electrophilic interactions with thiols or amines under controlled pH. Nitro-substituted mandelic acids often exhibit enhanced electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.